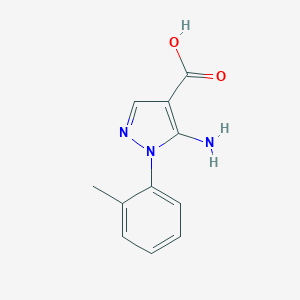

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a carboxylic acid group, and a 2-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides under standard conditions:

Mechanistic Notes :

- Esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

- Amidation typically involves activation of the carboxylic acid to an acyl chloride intermediate before reaction with amines .

Amino Group Functionalization

The primary amino group at position 5 participates in electrophilic substitution and condensation reactions:

Acylation

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) yields imine derivatives, which are precursors for heterocyclic ring expansion .

Pyrazolo[3,4-b]quinolinones

- Reaction : Multi-component reaction with aldehydes and 1,3-cyclodiones (e.g., dimedone) under catalysis by pyridine-2-carboxylic acid.

- Product : Pyrazolo[3,4-b]quinolinones with regioselectivity influenced by the 2-methylphenyl group .

- Conditions : Ethanol, 60°C, 5–10 minutes.

Imidazo[1,2-b]pyrazoles

- Reaction : Aza-Wittig reaction with triphenylphosphine and carbon tetrachloride.

- Product : Imidazo[1,2-b]pyrazole derivatives via intermediate phosphoranylideneamino species .

Decarboxylation

Thermal or basic conditions induce decarboxylation, yielding 5-amino-1-(2-methylphenyl)-1H-pyrazole:

| Conditions | Product | Notes |

|---|---|---|

| 180°C, vacuum | 5-Amino-1-(2-methylphenyl)-1H-pyrazole | Loss of CO₂ generates a simpler pyrazole core |

| NaOH (aq.), Δ | Same as above | Base-mediated pathway with higher reaction rates |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and sulfonation at position 3, directed by the electron-donating amino group:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid |

Regioselectivity : The 2-methylphenyl group induces steric hindrance, favoring substitution at the less hindered position 3 .

Metal Complexation

The amino and carboxylic acid groups enable coordination with transition metals:

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, as anti-inflammatory agents. For instance, compounds in this class have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various cell lines . The mechanism often involves inhibition of specific kinases involved in inflammatory signaling pathways, making them promising candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The compound exhibits cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells . Its ability to inhibit cell proliferation is attributed to its interaction with key cellular pathways involved in tumor growth and metastasis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Inhibition of cell cycle progression |

| NCI-H460 (Lung Cancer) | 12.3 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Studies indicate that this compound demonstrates activity against various bacterial strains, suggesting its potential use as an antibacterial agent . The compound's efficacy is likely due to its ability to disrupt bacterial cell wall synthesis or function.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of pyrazole derivatives, researchers found that this compound significantly reduced LPS-induced TNF-alpha release in murine macrophages. This study supports the compound's potential for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound revealed that it inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 20 µM. The research suggested that further modifications could enhance its potency and selectivity towards cancer cells .

Mecanismo De Acción

The mechanism of action of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .

Comparación Con Compuestos Similares

Similar Compounds

- 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile

- Pyrazolo[3,4-d]pyrimidine

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a carboxylic acid group, and a 2-methylphenyl group makes it a valuable compound for various applications .

Actividad Biológica

5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a pyrazole ring, which is a five-membered heterocycle known for its pharmacological significance. The presence of an amino group and a carboxylic acid moiety enhances its reactivity and solubility, making it a versatile scaffold for drug development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted aryl compounds. The synthetic route may include:

- Formation of the Pyrazole Ring : Using hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Functionalization : Introduction of the amino and carboxylic acid groups through subsequent reactions involving electrophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with this scaffold can inhibit various cancer cell lines:

- FGFR Inhibition : A derivative of this compound has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in multiple cancers. For instance, a study reported an IC50 value of 46 nM against FGFR1 and significant suppression of proliferation in lung and gastric cancer cell lines (NCI-H520, SNU-16) with IC50 values ranging from 19 to 73 nM .

- Antiproliferative Activity : The compound's ability to inhibit cell proliferation has been documented across various cancer types, including breast and liver cancers .

Anti-inflammatory Effects

Pyrazole derivatives have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives exhibited significant inhibition of inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

Study 1: FGFR Inhibitors

A comprehensive study focused on the design and synthesis of 5-amino-1H-pyrazole derivatives as FGFR inhibitors. The lead compound demonstrated potent activity against both wild-type and mutant FGFRs, indicating its potential as a targeted therapy for cancers associated with FGFR aberrations .

Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines. Results indicated that compounds containing the pyrazole scaffold significantly inhibited the growth of several types of cancer cells, reinforcing the pharmacological relevance of this compound class .

Summary of Biological Activities

Propiedades

IUPAC Name |

5-amino-1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUVEPWUJIBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901202896 | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-91-2 | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901202896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.